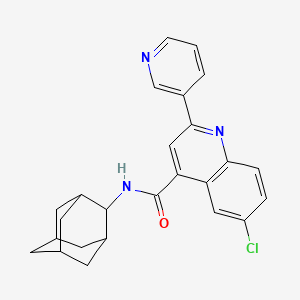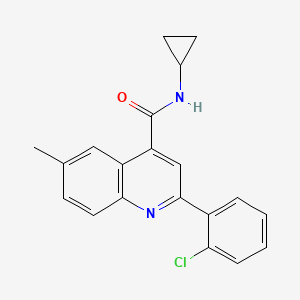
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide
Descripción general
Descripción
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide, also known as CC-1065 analog, is a chemical compound that has been studied for its potential in cancer treatment. This compound belongs to a class of compounds known as DNA alkylating agents, which can damage DNA and prevent cancer cells from dividing and growing.
Mecanismo De Acción
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog exerts its anticancer effects by binding to the minor groove of DNA and causing DNA damage. This leads to the activation of cell death pathways and the inhibition of cancer cell growth and division.
Biochemical and Physiological Effects:
This compound analog has been shown to have a range of biochemical and physiological effects in cancer cells. These include the induction of cell cycle arrest, the inhibition of DNA replication and transcription, and the activation of apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog in lab experiments is its potent anticancer activity. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, this compound analog is also highly toxic and can cause significant damage to healthy cells. This limits its use in clinical settings and requires careful handling and disposal in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog. These include:
1. Developing new analogs with improved efficacy and reduced toxicity.
2. Investigating the potential of this compound analog in combination with other anticancer agents.
3. Studying the mechanisms of resistance to this compound analog in cancer cells.
4. Developing new delivery methods for this compound analog to improve its effectiveness and reduce toxicity.
5. Investigating the potential of this compound analog in other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound analog is a promising compound with potent anticancer activity. Its mechanism of action and biochemical effects make it a useful tool for studying cancer biology and developing new cancer therapies. However, its toxicity and limitations in clinical settings require careful handling and disposal in lab experiments. Further research is needed to explore its potential in combination with other anticancer agents and in other diseases.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-12-6-9-18-15(10-12)16(20(24)22-13-7-8-13)11-19(23-18)14-4-2-3-5-17(14)21/h2-6,9-11,13H,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOATBCWFDDFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B3608056.png)
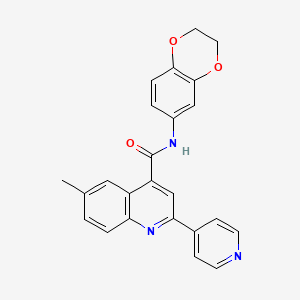
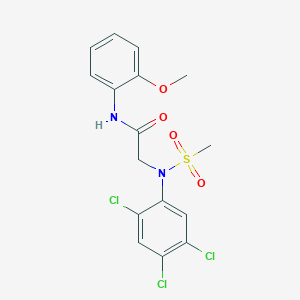
![2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608074.png)
![6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608080.png)
![7-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608085.png)
![methyl 2-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3608091.png)
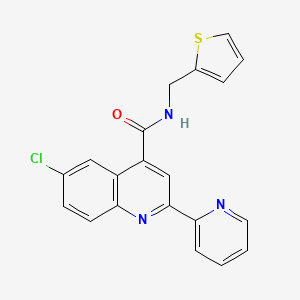
![diethyl 3-methyl-5-({[2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3608105.png)
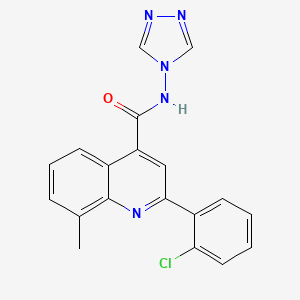

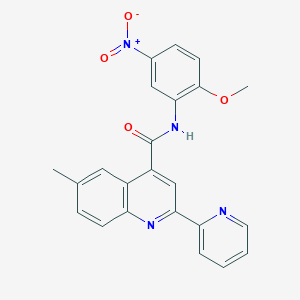
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
